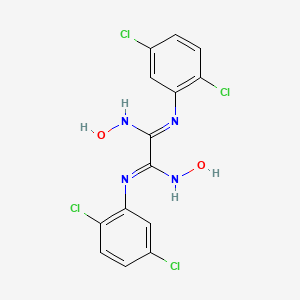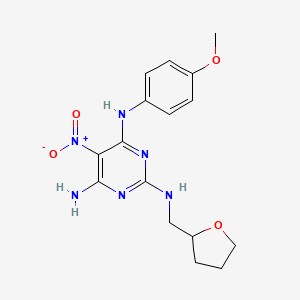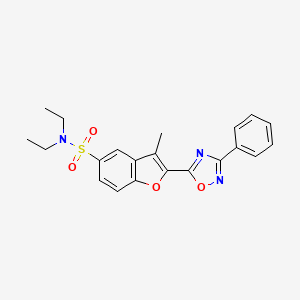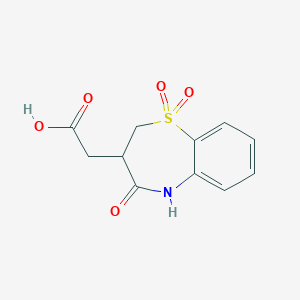
(1Z,2Z)-N~1~,N~2~-bis(2,5-dichlorophenyl)-N'~1~,N'~2~-dihydroxyethanediimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is a synthetic organic compound characterized by the presence of two 2,5-dichlorophenyl groups and two imidamide groups attached to a dihydroxyethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) typically involves the reaction of 2,5-dichlorophenylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine, ammonia.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is investigated for its potential as an antimicrobial agent. Its activity against various bacterial and fungal strains is of particular interest for the development of new antibiotics.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and coatings. Its stability and reactivity make it suitable for applications in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of (Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
- N,N-BIS(2,4-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE)
- N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(UREA)
Uniqueness
(Z,Z)-N,N-BIS(2,5-DICHLOROPHENYL)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is unique due to its specific (Z,Z) configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H10Cl4N4O2 |
|---|---|
Peso molecular |
408.1 g/mol |
Nombre IUPAC |
1-N',2-N'-bis(2,5-dichlorophenyl)-1-N,2-N-dihydroxyethanediimidamide |
InChI |
InChI=1S/C14H10Cl4N4O2/c15-7-1-3-9(17)11(5-7)19-13(21-23)14(22-24)20-12-6-8(16)2-4-10(12)18/h1-6,23-24H,(H,19,21)(H,20,22) |
Clave InChI |
BHKSLVDIUQCUGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N=C(C(=NC2=C(C=CC(=C2)Cl)Cl)NO)NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11264406.png)
![Methyl 4-phenyl-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11264412.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11264416.png)

![17-(2-chlorophenyl)-1-{(E)-[(2,3-dichlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11264424.png)
![2-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B11264427.png)
![N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11264433.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11264444.png)
![N-(4-methoxyphenyl)-3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11264456.png)


![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264494.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B11264497.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11264502.png)
